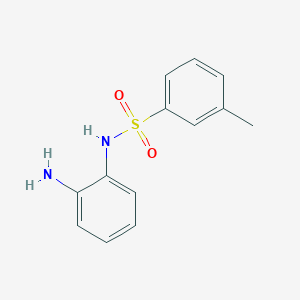
2-BROMOETHYL BUTANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMOETHYL BUTANOATE is an organic compound with the molecular formula C6H11BrO2. It is an ester formed from butyric acid and ethanol, with a bromine atom attached to the second carbon of the butyric acid chain. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-BROMOETHYL BUTANOATE can be synthesized through the esterification of butyric acid with ethanol in the presence of a brominating agent. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar esterification process. The reaction is optimized for large-scale production by controlling the temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-BROMOETHYL BUTANOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water or hydroxide ions, this compound can hydrolyze to yield butyric acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction is often performed under basic conditions using sodium hydroxide or potassium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include various substituted butyrates.
Hydrolysis: The primary products are butyric acid and ethanol.
Scientific Research Applications
2-BROMOETHYL BUTANOATE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the controlled synthesis of polymers, particularly in the formation of cationic polymers for antibacterial applications.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-BROMOETHYL BUTANOATE involves its reactivity as an ester and the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, the compound can interact with enzymes and other biomolecules, leading to the formation of active intermediates that participate in metabolic pathways .
Comparison with Similar Compounds
Ethyl 2-bromoisobutyrate: Similar in structure but with a different arrangement of the bromine atom and the ester group.
Ethyl 2-bromobutanoate: Another ester with a bromine atom, differing in the length and branching of the carbon chain.
Uniqueness: 2-BROMOETHYL BUTANOATE is unique due to its specific arrangement of the bromine atom and the ester group, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromoethyl butanoate |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-6(8)9-5-4-7/h2-5H2,1H3 |
InChI Key |
KXBZGFSUCDSJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)

![3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)






